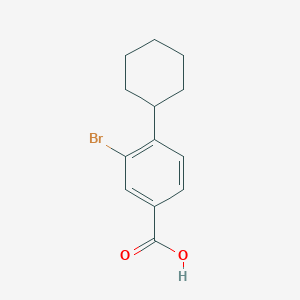

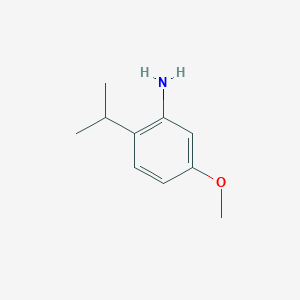

2-Chloro-6-isopropylaniline

Overview

Description

2-Chloro-6-isopropylaniline, also known as 2-CIPA, is an organic compound with a molecular formula of C8H11ClN. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. 2-CIPA is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It is also used in the manufacture of dyes, in the production of plastics, and in the manufacture of other organic compounds.

Scientific Research Applications

2-Chloro-6-isopropylaniline has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It has also been used in the synthesis of dyes, in the production of plastics, and in the manufacture of other organic compounds. In addition, 2-Chloro-6-isopropylaniline has been studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylaniline is not fully understood. However, it is believed that it acts as a catalyst in organic reactions, and is able to activate certain molecules in order to facilitate the formation of desired products.

Biochemical and Physiological Effects

2-Chloro-6-isopropylaniline has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory and analgesic properties, as well as to be able to inhibit the growth of certain bacteria. In addition, it has been found to have an effect on the metabolism of certain drugs, and to be able to inhibit the formation of certain enzymes.

Advantages and Limitations for Lab Experiments

2-Chloro-6-isopropylaniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents. It is also relatively inexpensive, and is readily available from chemical suppliers. However, it is a volatile compound, and must be handled with care. In addition, it is toxic if ingested, and should be handled with gloves and protective clothing.

Future Directions

In the future, 2-Chloro-6-isopropylaniline may be studied further for its potential applications in the synthesis of pharmaceuticals and other organic compounds. It may also be studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be studied further for its potential biochemical and physiological effects, and for its potential toxicity. Finally, its potential environmental effects may be studied, as well as its potential for use in the production of plastics.

properties

CAS RN |

112121-86-5 |

|---|---|

Product Name |

2-Chloro-6-isopropylaniline |

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-chloro-6-propan-2-ylaniline |

InChI |

InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |

InChI Key |

CWTJQUNXOVZQJF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)Cl)N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

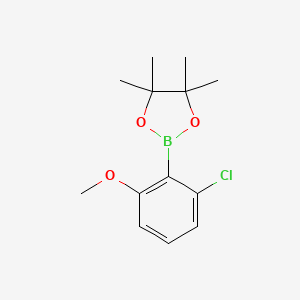

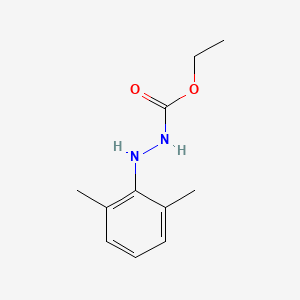

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)

![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)

![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)